Ebesal

Beschreibung

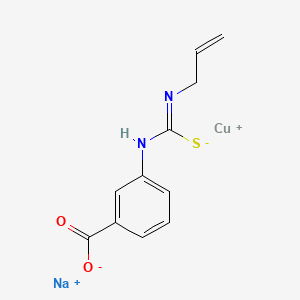

Ebesal, chemically identified as the sodium salt of cupro-allyl-thiouro-benzoic acid, is a synthetic compound with notable pharmacological applications. Its structure integrates a copper (Cu) ion complexed with an allyl-thiouro-benzoic acid backbone, stabilized as a sodium salt for enhanced solubility and bioavailability .

Key physicochemical properties include:

- Solubility: this compound exhibits high solubility in aqueous solutions due to its ionic sodium salt form, facilitating parenteral or topical administration .

- Ionization: The compound undergoes pH-dependent ionization, with optimal stability in neutral to slightly alkaline environments .

- Pharmacological Mechanism: The copper moiety may contribute to its therapeutic effects by modulating enzymatic pathways involved in inflammation, while the thiouro-benzoic acid component likely enhances tissue penetration .

Eigenschaften

Molekularformel |

C11H10CuN2NaO2S |

|---|---|

Molekulargewicht |

320.81 g/mol |

IUPAC-Name |

sodium;copper(1+);3-[(N-prop-2-enyl-C-sulfidocarbonimidoyl)amino]benzoate |

InChI |

InChI=1S/C11H12N2O2S.Cu.Na/c1-2-6-12-11(16)13-9-5-3-4-8(7-9)10(14)15;;/h2-5,7H,1,6H2,(H,14,15)(H2,12,13,16);;/q;2*+1/p-2 |

InChI-Schlüssel |

QKMGIVQNFXRKEE-UHFFFAOYSA-L |

SMILES |

C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |

Kanonische SMILES |

C=CCN=C(NC1=CC=CC(=C1)C(=O)[O-])[S-].[Na+].[Cu+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Allocupreid-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen, der oft durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert wird.

Reduktion: Diese Reaktion beinhaltet die Aufnahme von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen wässrige Lösungen, kontrollierte Temperaturen und spezifische Katalysatoren, um den gewünschten Reaktionsweg zu gewährleisten. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, beinhalten jedoch im Allgemeinen verschiedene Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Allocupreid-Natrium hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Untersucht auf seine Wechselwirkungen mit Enzymen und Proteinen, insbesondere im Kontext seiner antirheumatischen Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von rheumatischen Erkrankungen und anderen entzündlichen Erkrankungen.

Industrie: Wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von Allocupreid-Natrium beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, an Tubulin zu binden, einem Protein, das eine entscheidende Rolle bei der Zellteilung und -struktur spielt. Durch die Bindung an Tubulin stört Allocupreid-Natrium die normale Funktion von Mikrotubuli, was zu seinen antirheumatischen Wirkungen führt. Diese Interaktion beeinflusst auch verschiedene Signalwege, die an Entzündungen und Immunantworten beteiligt sind.

Analyse Chemischer Reaktionen

Allocupreide Sodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include aqueous solutions, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Allocupreide Sodium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its interactions with enzymes and proteins, particularly in the context of its antirheumatic properties.

Medicine: Investigated for its potential therapeutic effects in treating rheumatic diseases and other inflammatory conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of Allocupreide Sodium involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein that plays a crucial role in cell division and structure . By binding to tubulin, Allocupreide Sodium disrupts the normal function of microtubules, leading to its antirheumatic effects. This interaction also affects various signaling pathways involved in inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Table 1: Chemical and Pharmacological Profiles

Key Findings from Comparative Studies

Bioavailability and Efficacy: this compound’s sodium salt formulation grants superior solubility compared to copper aspirinate, enabling broader administration routes . However, copper aspirinate’s salicylate component provides direct COX inhibition, enhancing its anti-inflammatory potency in acute settings . Sodium benzoate lacks metal-ion-mediated therapeutic effects but is safer for chronic use in non-rheumatic applications (e.g., food preservation) .

Toxicological Profiles: Thiourea in this compound raises long-term safety concerns, as thiourea derivatives are linked to thyroid dysfunction and carcinogenicity in animal models . In contrast, sodium benzoate’s primary risk (benzene formation) is avoidable with proper formulation . Copper aspirinate’s toxicity parallels other copper complexes, with dose-dependent risks of hepatotoxicity and oxidative stress .

Regulatory and Clinical Status: Sodium benzoate is widely approved for food and medical use, reflecting its well-characterized safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.